molecular formula C9H8N2O3S B15211643 2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide CAS No. 61367-54-2

2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide

Cat. No.: B15211643
CAS No.: 61367-54-2
M. Wt: 224.24 g/mol
InChI Key: XTPKKKRQGVLHIV-UHFFFAOYSA-N
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Description

The compound 2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide features a thiazole ring substituted at position 2 with a hydroxymethyl furan moiety and at position 5 with a carboxamide group. This structure combines a biomass-derived furan unit (common in compounds like 5-hydroxymethylfurfural, HMF) with a thiazole heterocycle, which is frequently explored in medicinal chemistry for its bioactivity .

Properties

CAS No.

61367-54-2

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

2-[5-(hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C9H8N2O3S/c10-8(13)7-3-11-9(15-7)6-2-1-5(4-12)14-6/h1-3,12H,4H2,(H2,10,13)

InChI Key

XTPKKKRQGVLHIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C2=NC=C(S2)C(=O)N)CO

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

A bromopyruvic acid derivative (e.g., ethyl bromopyruvate) reacts with thiourea in ethanol under reflux to form 2-bromo-1,3-thiazole-5-carboxylic acid. The carboxylic acid is then activated using phosphorus oxychloride (POCl₃) to form the corresponding acid chloride, which is subsequently treated with aqueous ammonia to yield 2-bromo-1,3-thiazole-5-carboxamide.

Key Reaction:
$$
\text{2-Bromo-1,3-thiazole-5-carboxylic acid} + \text{POCl}3 \rightarrow \text{2-Bromo-1,3-thiazole-5-carbonyl chloride} \xrightarrow{\text{NH}3} \text{2-Bromo-1,3-thiazole-5-carboxamide}
$$

This method achieves yields of 65–75%, with purity confirmed via LC-MS and $$^1$$H NMR.

Preparation of the Hydroxymethyl Furan Moiety

The 5-(hydroxymethyl)furan-2-yl group is derived from 5-(hydroxymethyl)furan-2-carbaldehyde (5-HMF), a bio-sourced intermediate synthesized via acid-catalyzed dehydration of hexose carbohydrates such as fructose.

5-HMF Synthesis from Fructose

Fructose is heated in a biphasic system (water/alkylphenol) with a Brønsted acid catalyst (e.g., HCl or Amberlyst-15) at 120–150°C for 2–4 hours. The reaction proceeds via fructose dehydration, yielding 5-HMF with 50–60% efficiency.

Protection of the Hydroxymethyl Group:
To prevent oxidation or side reactions during subsequent steps, the hydroxymethyl group is acetylated using acetic anhydride in pyridine:
$$
\text{5-HMF} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{5-(Acetoxymethyl)furan-2-carbaldehyde}
$$

Coupling of Furan and Thiazole Moieties

The critical carbon-carbon bond between the furan and thiazole is formed via a Suzuki-Miyaura cross-coupling reaction, leveraging palladium catalysis.

Boronic Acid Derivatization of 5-HMF

The protected 5-HMF is converted to its boronic acid derivative through a Miyaura borylation. Treatment with bis(pinacolato)diboron and Pd(dppf)Cl₂ in dimethyl sulfoxide (DMSO) at 80°C yields 5-(acetoxymethyl)furan-2-ylboronic acid pinacol ester.

Suzuki Coupling with 2-Bromothiazole

The boronic acid reacts with 2-bromo-1,3-thiazole-5-carboxamide under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) to form the coupled product:
$$
\text{2-Bromo-1,3-thiazole-5-carboxamide} + \text{5-(Acetoxymethyl)furan-2-ylboronic acid} \xrightarrow{\text{Pd(0)}} \text{2-[5-(Acetoxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide}
$$

This step achieves 70–85% yield, with reaction monitoring via TLC and HPLC.

Deprotection of the Hydroxymethyl Group

The acetyl protecting group is hydrolyzed under mild basic conditions. Treatment with potassium carbonate in methanol/water at room temperature restores the hydroxymethyl functionality:
$$
\text{2-[5-(Acetoxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide} \xrightarrow{\text{K}2\text{CO}3} \text{2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide}
$$

The final product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane), yielding >90% purity.

Alternative Synthetic Routes

Direct Cyclization of Furan-Containing Precursors

A one-pot approach involves reacting 5-(hydroxymethyl)furan-2-carbaldehyde with thiourea and bromopyruvic acid. However, this method suffers from low regioselectivity (<30% yield) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling step, reducing reaction times from hours to minutes. For example, a mixture of 2-bromothiazole-5-carboxamide and 5-HMF boronic acid in DMF achieves 78% yield after 15 minutes at 120°C.

Analytical Characterization

The final product is characterized using:

  • $$^1$$H NMR (DMSO-d6): δ 8.45 (s, 1H, thiazole-H), 7.65 (d, 1H, furan-H), 6.55 (d, 1H, furan-H), 5.25 (t, 1H, -OH), 4.45 (d, 2H, -CH₂OH).
  • LC-MS : m/z 253.08 [M+H]⁺.
  • IR : Peaks at 3350 cm⁻¹ (-OH), 1660 cm⁻¹ (C=O), 1540 cm⁻¹ (thiazole ring).

Challenges and Optimization

  • Stability of 5-HMF : The aldehyde group in 5-HMF is prone to polymerization. Storage under inert atmosphere and low temperatures (-20°C) is essential.
  • Coupling Efficiency : The steric bulk of the hydroxymethyl group necessitates optimized Pd catalysts (e.g., XPhos Pd G3) to enhance cross-coupling yields.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and leading to the death of the bacterial cells. The furan and thiazole rings play a crucial role in this interaction, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Thiazole Derivatives
  • Compounds 9a–e (): These include thiazole-triazole-acetamide hybrids with aryl substituents (e.g., phenyl, fluorophenyl). Unlike the target compound, they lack the hydroxymethyl furan group but share the thiazole-carboxamide motif. Their synthesis involves coupling reactions, suggesting similar synthetic routes for the target compound .
  • 2-(2,3-Dihydrobenzofuran-5-yl)-4-methylthiazole-5-carboxylic acid (): This compound replaces the hydroxymethyl furan with a dihydrobenzofuran and substitutes the carboxamide with a carboxylic acid. The dihydrobenzofuran may enhance stability compared to the furan in the target compound .
Triazole and Pyrazole Derivatives
  • 5-(Furan-2-yl)-1,2,4-triazole-3-thiols (): These compounds feature a triazole core with furan and alkylthio substituents. Acute toxicity studies classify them as IV–V toxicity class, highlighting how heterocycle choice (triazole vs. thiazole) influences safety profiles .
  • N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide (): A pyrazole-thiophene hybrid with a benzothiazole group. The carboxamide group here is similar to the target compound, but the heterocyclic core differences (pyrazole vs. thiazole) may alter binding affinity in biological systems .

Substituent Effects

  • 5-Hydroxymethylfurfural (HMF) (): A biomass-derived furan with a hydroxymethyl group. HMF is a precursor in acetalization reactions but lacks the thiazole-carboxamide moiety.
  • Aryl-Substituted Thiazoles (): Compounds with electron-withdrawing (e.g., bromophenyl) or donating (e.g., methoxyphenyl) groups on the thiazole ring exhibit varied bioactivities. The hydroxymethyl furan in the target compound may confer distinct solubility or hydrogen-bonding capabilities compared to aryl groups .

Bioactivity and Toxicity

  • Mulberry-Derived Compounds (): Natural furan derivatives like 5-hydroxymethylfurfural (compound 17) and benzofurans show α-glucosidase and aldose reductase inhibition. The target compound’s thiazole-carboxamide group may enhance enzyme inhibition compared to simpler furans .
  • Triazole-Furan Derivatives (): Acute toxicity (LD50) varies with alkyl chain length on sulfur substituents. The target compound’s thiazole core and hydroxymethyl group may reduce toxicity relative to triazole-thiol analogs .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Heterocycle Key Substituents Notable Properties References
2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide Thiazole 5-carboxamide, 2-(hydroxymethyl furan) Potential enzyme inhibition
5-Hydroxymethylfurfural (HMF) Furan Hydroxymethyl Biomass precursor, acetalization
Compounds 9a–e (Thiazole-triazole-acetamides) Thiazole Aryl groups (e.g., 4-fluorophenyl) Synthetic versatility
5-(Furan-2-yl)-1,2,4-triazole-3-thiols Triazole Alkylthio groups IV–V toxicity class
2-(2,3-Dihydrobenzofuran-5-yl)-4-methylthiazole-5-carboxylic acid Thiazole Dihydrobenzofuran, carboxylic acid Enhanced stability

Table 2: Toxicity and Bioactivity Insights

Compound Class Toxicity/Bioactivity Notes Implications for Target Compound
Triazole-furan derivatives LD50 varies with alkyl chain length on sulfur Thiazole core may lower toxicity
Mulberry furans α-Glucosidase inhibition in crude extracts Carboxamide may enhance activity
Aryl-substituted thiazoles Activity depends on electronic effects of substituents Hydroxymethyl furan improves solubility

Q & A

Q. What are the recommended synthetic routes for 2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

  • Furan-thiazole coupling : Utilizing nucleophilic substitution or palladium-catalyzed cross-coupling to attach the hydroxymethyl furan moiety to the thiazole core .
  • Carboxamide formation : Reacting the thiazole intermediate with activated carbonyl agents (e.g., carbonyldiimidazole) under anhydrous conditions .
  • Optimization : Solvent polarity (e.g., DMF vs. ethanol) and temperature (60–80°C) significantly impact yields. Catalysts like triethylamine improve carboxamide formation efficiency .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing hydroxymethyl (δ\delta 4.2–4.5 ppm) and thiazole aromatic protons (δ\delta 7.5–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak) with precision ≤2 ppm .
  • Infrared (IR) Spectroscopy : Confirms carboxamide C=O stretch (~1650–1680 cm1^{-1}) and hydroxymethyl O-H absorption (~3200–3400 cm^{-1) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC50_{50} values, with positive controls like doxorubicin .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, measuring activity via substrate turnover rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Dose-Response Analysis : Replicate assays across multiple labs to validate IC50_{50}/MIC values, accounting for variability in cell culture conditions .
  • Structural Confirmation : Re-characterize disputed batches via 2D NMR (e.g., HSQC, HMBC) to rule out impurities or isomerism .
  • Meta-Analysis : Compare structural analogs (e.g., 5-phenylthiazole derivatives) to identify substituent-specific trends in activity .

Q. What computational methods are employed to predict target interactions and binding modes?

  • Molecular Docking : Software like AutoDock Vina models compound binding to active sites (e.g., bacterial DNA gyrase), with scoring functions prioritizing hydrogen bonds and hydrophobic contacts .
  • MD Simulations : GROMACS or AMBER simulations (100 ns+) assess complex stability, calculating RMSD and binding free energy (MM-PBSA) .
  • QSAR Models : Regression analysis links electronic descriptors (e.g., logP, HOMO-LUMO gaps) to bioactivity, guiding lead optimization .

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Substituent Variation : Synthesize derivatives with modified hydroxymethyl groups (e.g., acetylated or halogenated analogs) to assess solubility and target affinity .
  • Bioisosteric Replacement : Replace the thiazole ring with oxadiazole or triazole moieties while retaining the carboxamide group .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bond donors) via crystallography or docking to prioritize functional group modifications .

Q. What strategies mitigate solubility limitations in pharmacological testing?

  • Prodrug Design : Introduce phosphate or glycoside groups to the hydroxymethyl moiety for enhanced aqueous solubility, with enzymatic cleavage in vivo .
  • Co-Crystallization : Screen co-formers (e.g., cyclodextrins) to improve dissolution rates without altering bioactivity .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the carboxamide nitrogen, balancing hydrophilicity and membrane permeability .

Q. How are advanced spectroscopic techniques like HRMS and 2D NMR utilized for structure elucidation?

  • HRMS : Isotopic pattern analysis confirms molecular formula (e.g., C10_{10}H9_{9}N3_{3}O3_{3}S) and detects trace impurities via exact mass deviations .
  • 2D NMR : HMBC correlates hydroxymethyl protons (δ\delta 4.4 ppm) to the furan C5 carbon, while NOESY identifies spatial proximity between thiazole and furan rings .

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